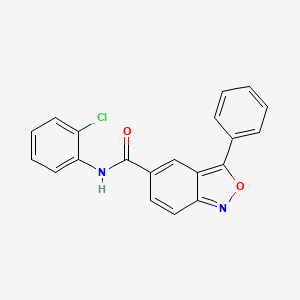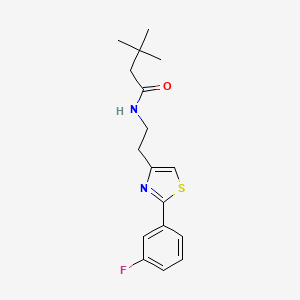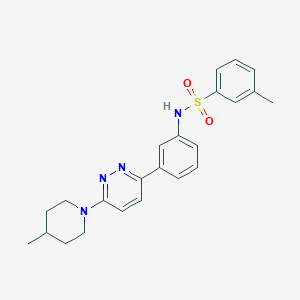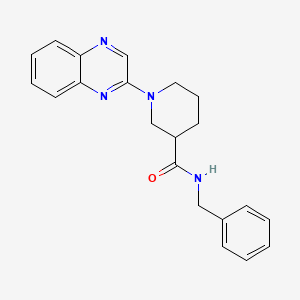![molecular formula C15H16N2O5S2 B11258987 N-Cyclopropyl-N'-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B11258987.png)
N-Cyclopropyl-N'-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-N’-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide: is a complex organic compound that features a unique combination of cyclopropyl, furan, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N’-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Cyclopropyl Amine: The initial step involves the synthesis of cyclopropyl amine through the reaction of cyclopropyl bromide with ammonia.
Furan and Thiophene Derivatives: The furan and thiophene derivatives are synthesized separately. Furan-2-carboxylic acid can be converted to its corresponding sulfonyl chloride derivative using chlorosulfonic acid.
Coupling Reaction: The final step involves coupling the cyclopropyl amine with the furan and thiophene derivatives under controlled conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: The sulfonyl group in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Reduced amide and sulfonyl derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-Cyclopropyl-N’-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N’-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may inhibit key enzymes in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide: Similar structure but with two thiophene rings.
N-Cyclopropyl-N’-[2-(furan-2-yl)-2-(furan-2-sulfonyl)ethyl]ethanediamide: Similar structure but with two furan rings.
Uniqueness
- The combination of furan and thiophene rings in N-Cyclopropyl-N’-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide provides unique electronic properties that are not present in compounds with two identical rings.
- This unique structure may result in distinct biological activities and applications in material science.
Properties
Molecular Formula |
C15H16N2O5S2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N'-cyclopropyl-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide |
InChI |
InChI=1S/C15H16N2O5S2/c18-14(15(19)17-10-5-6-10)16-9-12(11-3-1-7-22-11)24(20,21)13-4-2-8-23-13/h1-4,7-8,10,12H,5-6,9H2,(H,16,18)(H,17,19) |
InChI Key |
ODHBZOTYCGYSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258909.png)
![1-(4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258916.png)

![N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11258929.png)
![3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258937.png)
![N-(4-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258962.png)
![N-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11258966.png)
![N-(2-ethoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258967.png)
![2-(Phenylamino)-5-[(thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11258972.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11258985.png)
![2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11258990.png)
